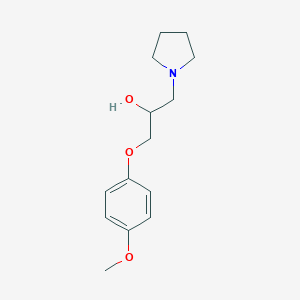![molecular formula C20H21NO B256865 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol](/img/structure/B256865.png)
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol, also known as DEAC-F, is a fluorescent dye commonly used in scientific research. It has gained popularity due to its unique properties, such as high photostability and low toxicity, making it a preferred choice for various applications in the field of biology and chemistry.
Mécanisme D'action
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol functions by absorbing light at a specific wavelength and emitting it at a longer wavelength, resulting in fluorescence. This process is known as fluorescence resonance energy transfer (FRET), and it occurs when the dye is excited by light of a specific wavelength, causing it to emit light at a longer wavelength.
Biochemical and Physiological Effects:
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol has low toxicity and is not known to have any significant biochemical or physiological effects. It is generally considered safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol has several advantages for use in lab experiments, including its high photostability, low toxicity, and compatibility with a wide range of biological samples. However, it does have some limitations, such as its sensitivity to pH and temperature, which can affect its fluorescence properties. Additionally, its relatively high cost may limit its widespread use in some research settings.
Orientations Futures
There are several future directions for the use of 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol in scientific research. One potential area of application is in the development of biosensors for the detection of specific molecules, such as neurotransmitters or hormones, in biological samples. Additionally, 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol could be used in the development of new imaging techniques for the visualization of cellular processes in real-time. Finally, further research could be conducted to optimize the synthesis and properties of 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol, making it an even more valuable tool for scientific research.
Méthodes De Synthèse
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol can be synthesized using a one-pot reaction method, which involves the reaction between 9-iodo-9H-fluorene and diethylpropargylamine in the presence of a palladium catalyst. This method yields a high purity product with a good yield, making it a reliable method for the synthesis of 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol.
Applications De Recherche Scientifique
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol has a wide range of applications in scientific research, particularly in the field of bioimaging. Its fluorescent properties make it an ideal candidate for labeling biomolecules, such as proteins and nucleic acids, for visualization and tracking in live cells. It has also been used in the study of cellular processes, such as endocytosis and exocytosis, and in the detection of reactive oxygen species in cells.
Propriétés
Nom du produit |
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol |
|---|---|
Formule moléculaire |
C20H21NO |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
9-[3-(diethylamino)prop-1-ynyl]fluoren-9-ol |
InChI |
InChI=1S/C20H21NO/c1-3-21(4-2)15-9-14-20(22)18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h5-8,10-13,22H,3-4,15H2,1-2H3 |
Clé InChI |
WFISTBRSNNYJFF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O |
SMILES canonique |
CCN(CC)CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)


![2'-(furan-2-yl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B256794.png)

![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)


![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)

![2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B256811.png)

![1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B256814.png)